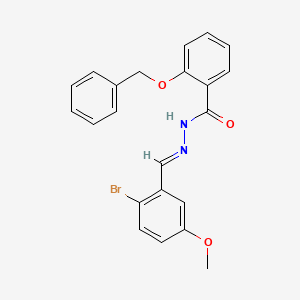

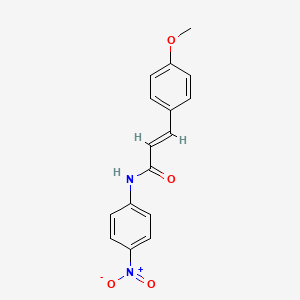

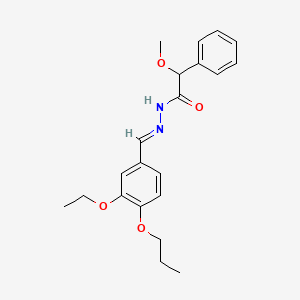

3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide

Übersicht

Beschreibung

3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific research community. It is a member of the acrylamide family of compounds and has been extensively studied for its potential applications in various fields. In

Wissenschaftliche Forschungsanwendungen

1. Corrosion Inhibition

Acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors. Research conducted by Ahmed Abu-Rayyan et al. (2022) demonstrated that these compounds could effectively inhibit copper corrosion in nitric acid solutions. The study utilized a variety of methods, including electrochemical impedance spectroscopy and potentiodynamic polarization, to confirm the efficacy of these acrylamide derivatives as mixed-type inhibitors.

2. Antiproliferative Activity

The antiproliferative activity of N-(4-nitrophenyl)acrylamide, a compound closely related to 3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide, has been explored in biomedical research. As reported by E. Tanış, N. Çankaya, and S. Yalçın (2019), this compound was synthesized and characterized, and its cytotoxicity was tested on HeLa cell lines. The study indicated potential biomedical applications due to its low toxicity on cancer cells.

3. Synthesis of Novel Derivatives for Antiviral Activity

Compounds like 3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide have been used in the synthesis of novel pyrimidine and fused pyrimidine derivatives. M. Mahmoud et al. (2011) conducted research in this area, although their synthesized compounds did not exhibit antiviral activity. This study demonstrates the exploration of such acrylamide derivatives in the search for new antiviral drugs.

4. Cytotoxicity in Cancer Research

Research into the cytotoxicity of acrylamide derivatives, such as 3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide, has been conducted for potential applications in cancer research. Ashraf S. Hassan, T. Hafez, and Souad A. Osman (2014) synthesized and characterized several derivatives and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma cells, highlighting the potential of these compounds in cancer therapy.

5. Polymerization for Drug Delivery

Derivatives of acrylamide, like 3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide, have been used in the controlled polymerization of N-isopropylacrylamide for drug delivery applications. A. Convertine et al. (2004) reported thesuccessful polymerization of N-isopropylacrylamide under controlled conditions, leading to the development of thermoresponsive polymers that could be useful in drug delivery systems.

6. Mechanofluorochromic Properties

The mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(4-methoxyphenyl)-2-propenamide, have been studied for potential applications in optical materials. Qing‐bao Song et al. (2015) synthesized these compounds and discovered their different luminescent properties due to distinct stacking modes, opening the door for their use in advanced optical and electronic devices.

7. Corrosion Inhibition on Mild Steel

Another study by Ankush Mishra et al. (2018) explored the impact of acrylamide derivatives, such as N-(4-methoxyphenyl)benzamide, on the acidic corrosion of mild steel. Their research indicated that these compounds could serve as effective corrosion inhibitors, with variations in substituents affecting their efficiency.

8. Synthesis and Characterization in Ionic Liquid

The synthesis of N-(2-bromo-4-methoxyphenyl)acrylamide by acylation was investigated by Yuan Jia-cheng (2012) in an ionic liquid environment. This research highlights a novel approach for preparing acrylamide derivatives with environmental benefits and high yield.

9. Recognition of Hydrophilic Compounds

The ability of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer aggregates to recognize hydrophilic amino and N,N-dimethylamino compounds was studied by H. Sawada et al. (2000). This research provides insight into the potential use of acrylamide derivatives in selective compound recognition and separation processes.

10. Controlled Radical Polymerization

Controlled radical polymerization of N-(3-Methoxypropyl) acrylamide was investigated by Xeniya Savelyeva, Lucia Li, and M. Maríc (2015) to confirm the lower critical solution temperature in aqueous solution. This study contributes to the understanding of the thermoresponsive behavior of acrylamide derivatives in polymer science.

Eigenschaften

IUPAC Name |

(E)-3-(4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-22-15-9-2-12(3-10-15)4-11-16(19)17-13-5-7-14(8-6-13)18(20)21/h2-11H,1H3,(H,17,19)/b11-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFMPEPWWRZOGC-NYYWCZLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylamino)benzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B3864548.png)

![phenyl(2-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3864555.png)

![2-[(4-chlorophenyl)thio]-N'-(2,3,4-trimethylbenzylidene)acetohydrazide](/img/structure/B3864558.png)

![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride](/img/structure/B3864592.png)

![5-bromo-2-hydroxy-N'-{1-[4-(nonyloxy)phenyl]ethylidene}benzohydrazide](/img/structure/B3864609.png)

![methyl 4-[2-(1-naphthylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B3864619.png)